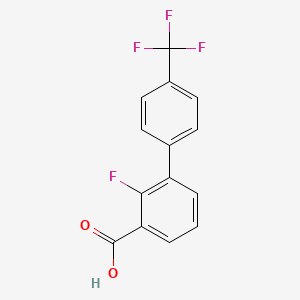

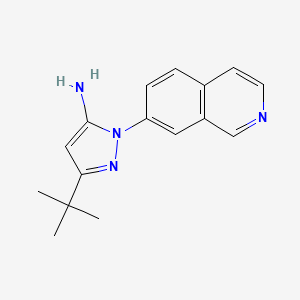

![molecular formula C12H22N2O2 B1448179 1-(Boc-amino)-6-Aza-spiro[3.4]octan CAS No. 1363382-98-2](/img/structure/B1448179.png)

1-(Boc-amino)-6-Aza-spiro[3.4]octan

Übersicht

Beschreibung

The compound “1-(Boc-amino)-6-aza-spiro[3.4]octane” is a type of tert-butyloxycarbonyl (Boc) protected amino acid . The Boc group is a common protective group used in peptide synthesis, which can be removed under acidic conditions .

Synthesis Analysis

The synthesis of Boc-protected amino acids, including “1-(Boc-amino)-6-aza-spiro[3.4]octane”, is typically achieved by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature .Molecular Structure Analysis

The molecular structure of “1-(Boc-amino)-6-aza-spiro[3.4]octane” can be determined using techniques such as NMR, elemental analysis, and IR spectroscopic analysis . The compound is a type of ionic liquid derived from the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of Boc-protected amino acids .Physical And Chemical Properties Analysis

The Boc-protected amino acid ionic liquids (Boc-AAILs), including “1-(Boc-amino)-6-aza-spiro[3.4]octane”, are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Wissenschaftliche Forschungsanwendungen

Spirocyclische Bausteine in der Wirkstoffforschung

1-(Boc-amino)-6-Aza-spiro[3.4]octan: dient als spirocyclischer Baustein, der erstmals von Carreira und seinen Mitarbeitern synthetisiert wurde . Diese Verbindung erschließt einen neuen Bereich des chemischen Raums mit geradlinigen funktionellen Griffen für die weitere Diversifizierung. Seine einzigartige Struktur ermöglicht die Schaffung neuartiger Aza-spiro[3.4]octane, die als multifunktionale Module in der Wirkstoffforschung eingesetzt werden können und eine Plattform für die Entwicklung neuer Arzneimittel bieten.

Antibakterielle und Antibiofilm-Mittel

Die Verbindung hat potenzielle Anwendungen in der Entwicklung fortschrittlicher antibakterieller und Antibiofilm-Mittel . Als Bestandteil kationischer Polymere kann es zur gezielten Ansprache bakterieller Membranen mit geringer Neigung zur Resistenzentwicklung und einer schnellen bakteriziden Wirkung eingesetzt werden. Dies ist besonders wertvoll im Kampf gegen antibiotikaresistente Bakterienstämme.

N-Boc-Entschützungsmethoden

In der synthetischen Chemie ist die N-Boc-Entschützung ein entscheidender Schritt. Die betreffende Verbindung kann bei der Entwicklung effizienter und nachhaltiger Methoden zur N-Boc-Entschützung eingesetzt werden, wobei tiefe eutektische Lösungsmittel als Reaktionsmedien und Katalysatoren verwendet werden . Diese Anwendung ist für die Synthese einer Vielzahl von N-Boc-Derivaten von Bedeutung.

Peptid- und Proteinwissenschaften

Die Boc-Gruppe in der Verbindung ist relevant für den Schutz von Aminosäuren während der Peptidsynthese. Sie ist besonders nützlich im Kontext von Cystein-Schutzgruppen, die für die Synthese komplexer disulfidreicher Peptide und Proteine unerlässlich sind . Die durch diese Verbindung bereitgestellten Entschützungsbedingungen können die Semisynthese und Markierung von Peptiden und Proteinen sowohl in vitro als auch in vivo erleichtern.

Wirkmechanismus

The Boc group (tert-butyloxycarbonyl) is a protective group used in organic synthesis . It’s commonly used to protect amines in peptide synthesis . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Biochemische Analyse

Biochemical Properties

1-(Boc-amino)-6-aza-spiro[3.4]octane plays a significant role in biochemical reactions, particularly in the context of drug discovery and development. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. For instance, it has been used as a precursor in the synthesis of azaspiro compounds, which are known for their multifunctional properties in drug discovery . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, and van der Waals forces, contributing to the stability and reactivity of the resulting compounds.

Cellular Effects

The effects of 1-(Boc-amino)-6-aza-spiro[3.4]octane on cellular processes are diverse and depend on the specific cellular context. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways . Additionally, 1-(Boc-amino)-6-aza-spiro[3.4]octane can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These effects on cellular metabolism can result in changes in energy production, biosynthesis, and overall cellular homeostasis.

Molecular Mechanism

At the molecular level, 1-(Boc-amino)-6-aza-spiro[3.4]octane exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound may inhibit the activity of proteases by forming a stable complex with the enzyme’s active site. Additionally, 1-(Boc-amino)-6-aza-spiro[3.4]octane can influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Boc-amino)-6-aza-spiro[3.4]octane can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that 1-(Boc-amino)-6-aza-spiro[3.4]octane can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of 1-(Boc-amino)-6-aza-spiro[3.4]octane in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or receptor binding . At higher doses, 1-(Boc-amino)-6-aza-spiro[3.4]octane can induce toxic or adverse effects, including cellular damage, organ dysfunction, and systemic toxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

1-(Boc-amino)-6-aza-spiro[3.4]octane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through pathways such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity, making them critical considerations in drug development.

Transport and Distribution

The transport and distribution of 1-(Boc-amino)-6-aza-spiro[3.4]octane within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Additionally, 1-(Boc-amino)-6-aza-spiro[3.4]octane can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 1-(Boc-amino)-6-aza-spiro[3.4]octane is determined by various targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . These localization patterns are crucial for understanding the compound’s mode of action and its impact on cellular function.

Eigenschaften

IUPAC Name |

tert-butyl N-(6-azaspiro[3.4]octan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSIZFQACIWVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC12CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

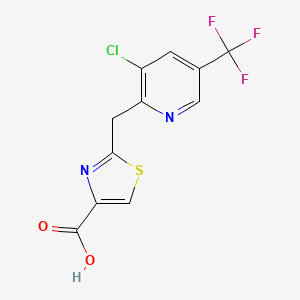

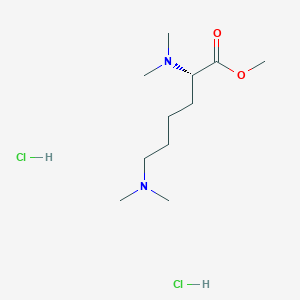

![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)

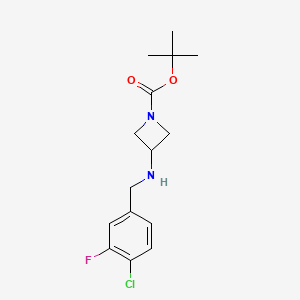

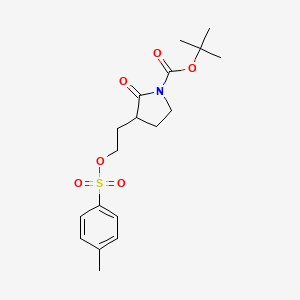

![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1448110.png)

![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)

![[(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid](/img/structure/B1448112.png)

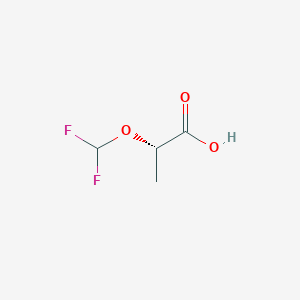

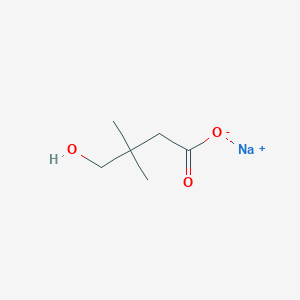

![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)